

Molecular structure and weight of 2,2,5,5-Tetramethyltetrahydrofuran

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethyltetrahydrofuran

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An In-depth Technical Guide to 2,2,5,5-Tetramethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **2,2,5,5-Tetramethyltetrahydrofuran** (TMTHF), a heterocyclic compound with significant potential in various chemical and industrial processes.

Molecular Structure and Identification

2,2,5,5-Tetramethyltetrahydrofuran, also known as 2,2,5,5-tetramethyloxolane (TMO), is a derivative of tetrahydrofuran.^{[1][2]} Its structure is characterized by the replacement of the four hydrogen atoms on the carbon atoms adjacent to the oxygen (the α -carbons) with methyl groups.^{[1][2]} This substitution pattern confers unique properties, most notably its resistance to peroxide formation, a common issue with other ethers like THF and diethyl ether.^{[2][3][4][5]} The cyclic nature of the furan ring, combined with the quaternary carbons at the 2 and 5 positions, results in a rigid molecular structure with no rotatable bonds, which influences its solvent properties.^[1]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2,2,5,5-Tetramethyloxolane[6]
Synonyms	TMTHF, TMO, Tetrahydro-2,2,5,5-tetramethylfuran[2][7]
Molecular Formula	C ₈ H ₁₆ O[2][6][7]
Molecular Weight	128.21 g/mol [1][2][6]
CAS Number	15045-43-9[1][6][7]
InChI Key	BBLDTXFLAHKYFJ-UHFFFAOYSA-N[1]

Physicochemical Properties

TMTHF is a colorless liquid with properties similar to non-polar hydrocarbon solvents like toluene.[2][3][4][6] Its unique structure, with the ethereal oxygen sterically hindered by four methyl groups, leads to lower basicity compared to other ethers.[3][4]

Table 2: Physicochemical Data

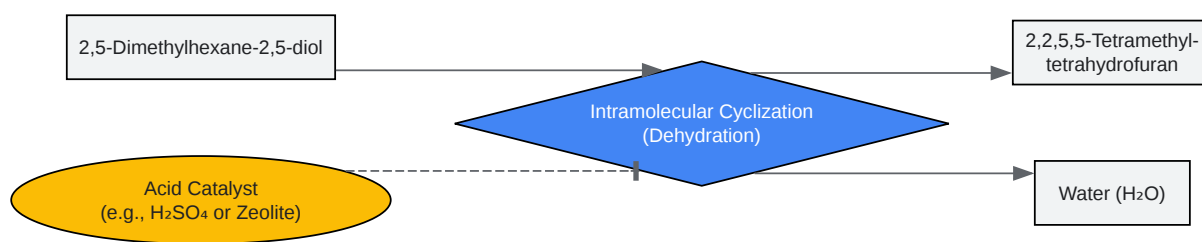
Property	Value
Appearance	Clear, colorless liquid[2]
Density	0.811 g/cm ³ (at 25 °C)[2][8]
Boiling Point	112 °C[2]
Melting Point	-92 °C[2]
Flash Point	3.89 °C (39.00 °F)[8]
Refractive Index	1.4050 (at 20.00 °C)[8]
Vapor Pressure	14.4 mmHg[6]
XLogP3	2.1[6]

Synthesis

The most common and efficient method for synthesizing **2,2,5,5-Tetramethyltetrahydrofuran** is the acid-catalyzed intramolecular cyclization (dehydration) of 2,5-Dimethylhexane-2,5-diol.[1][2]

The general mechanism involves the protonation of a hydroxyl group on the diol by an acid catalyst, forming a good leaving group (water). The subsequent departure of water creates a carbocation, which is then attacked by the remaining hydroxyl group, leading to the formation of the five-membered tetrahydrofuran ring.[1] Deprotonation of the resulting oxonium ion regenerates the catalyst and yields the final product.[1]

Various acid catalysts can be employed for this transformation. While traditional strong acids like concentrated sulfuric acid are effective, they can present challenges in product separation and catalyst removal.[1] Modern, more sustainable approaches favor the use of heterogeneous catalysts, particularly zeolites (e.g., H-BEA, ZSM-5).[1][2] Zeolites offer high yields, shape selectivity that minimizes byproducts, and the advantage of being easily separable and reusable, aligning with green chemistry principles.[1] The reaction can often be performed under solvent-free conditions by heating the molten diol with the zeolite catalyst.[1]



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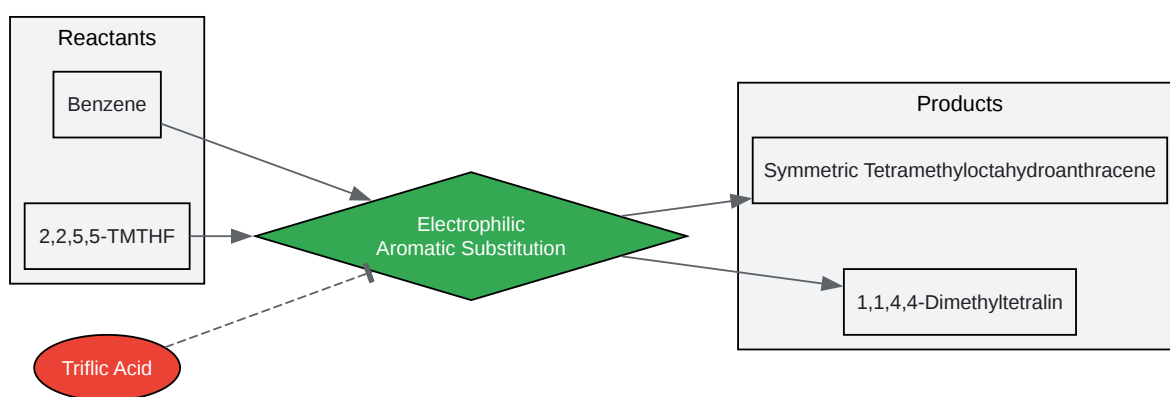
Caption: Workflow for the synthesis of **2,2,5,5-Tetramethyltetrahydrofuran**.

Chemical Reactivity and Applications

Due to its non-polar nature and resistance to peroxide formation, TMTHF is positioned as a safer, "green" solvent alternative to hazardous hydrocarbon solvents like toluene and ethers like THF.[1][2][3][4][9] It has demonstrated good performance as a solvent in various organic

reactions, including Fischer esterifications, amidations, Grignard reactions, and polymerization processes.[3][4][10]

TMTHF can react with benzene in the presence of a strong acid, such as triflic acid, to produce fused-ring aromatic hydrocarbons.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of products like 1,1,4,4-dimethyltetralin and symmetric tetramethyloctahydroanthracene.[1][2]



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Caption: Reaction of TMTHF with benzene via electrophilic aromatic substitution.

Under UV photolysis in an aqueous solution, TMTHF degrades primarily into methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran.[2] The dehydration of TMTHF can yield alkenes such as 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene.[2]

Experimental Protocols

GC-MS is a critical technique for assessing the purity of TMTHF and separating it from isomers or reaction components.[1]

- Instrumentation: A Perkin Elmer Clarus 500 GC with a Clarus 560 S quadrupole mass spectrometer or similar.[11]

- Column: DB5HT capillary column (30 m × 250 μm × 0.25 μm).[\[11\]](#)
- Carrier Gas: Helium, with a flow rate of 1.0 mL/min.[\[11\]](#)
- Injector: Split ratio of 10:1, injector temperature of 330 °C.[\[11\]](#)
- Oven Program:
 - Initial temperature: 50 °C, hold for 4 minutes.[\[11\]](#)
 - Ramp: Increase at 10 °C/min to 300 °C.[\[11\]](#)
 - Hold: Maintain 300 °C for 10 minutes.[\[11\]](#)
- Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Source and quadrupole temperature set to 300 °C. Scan range from m/z 40 to 640.[\[11\]](#)
- Sample Preparation: Dissolve 20-40 mg of the product mixture in 1.5 mL of a suitable solvent (e.g., DCM or acetone).[\[11\]](#)

NMR is used to confirm the molecular structure of TMTHF and its derivatives.

- Instrumentation: 400 MHz NMR spectrometer (e.g., JEOL JNM-ECS).[\[11\]](#)
- Solvent: Chloroform-d (CDCl_3).[\[11\]](#)
- ^1H NMR Analysis:
 - Typical scans: 16.[\[11\]](#)
 - Expected Peaks for TMTHF: δ 1.81 (s, 4H), 1.21 (s, 12H).[\[11\]](#)
- ^{13}C NMR Analysis:
 - Typical scans: 256.[\[11\]](#)
 - Expected Peaks for TMTHF: δ 29.75, 38.75, 80.75.[\[11\]](#)

Table 3: NMR Spectral Data for TMTHF in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	1.81	Singlet	4H	-CH ₂ -CH ₂ - (Ring protons)
^1H	1.21	Singlet	12H	4 x -CH ₃
^{13}C	80.75	-	-	C-O (Quaternary carbons)
^{13}C	38.75	-	-	-CH ₂ -CH ₂ - (Ring carbons)
^{13}C	29.75	-	-	-CH ₃ (Methyl carbons)

(Data sourced from The Royal Society of Chemistry Electronic Supplementary Information)[[11](#)]

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